molecular formula C22H22N6O B12246621 3-[5-(5-Methylpyrazine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine

3-[5-(5-Methylpyrazine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine

Cat. No.: B12246621
M. Wt: 386.4 g/mol
InChI Key: FTXPMWJBKRGLRO-UHFFFAOYSA-N
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Description

3-[5-(5-Methylpyrazine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine is a complex organic compound that features a unique combination of pyrazine, pyrrole, and pyridazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(5-Methylpyrazine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine involves multiple steps, starting from the preparation of the key intermediates. One common route involves the initial formation of 5-methylpyrazine-2-carboxylic acid, which is then converted to its methyl ester. This ester undergoes further reactions with hydrazine hydrate to form carbohydrazide . The carbohydrazide is then treated with various substituted aromatic carbonyl compounds to yield the desired hydrazones .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, ring annulation, and cycloaddition to form the final product .

Chemical Reactions Analysis

Types of Reactions

3-[5-(5-Methylpyrazine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, various oxidizing and reducing agents, and substituted aromatic carbonyl compounds. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 3-[5-(5-Methylpyrazine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple biological targets .

Properties

Molecular Formula

C22H22N6O

Molecular Weight

386.4 g/mol

IUPAC Name

(5-methylpyrazin-2-yl)-[2-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone

InChI

InChI=1S/C22H22N6O/c1-15-9-24-20(10-23-15)22(29)28-13-17-11-27(12-18(17)14-28)21-8-7-19(25-26-21)16-5-3-2-4-6-16/h2-10,17-18H,11-14H2,1H3

InChI Key

FTXPMWJBKRGLRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CC3CN(CC3C2)C4=NN=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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